![molecular formula C10H6F3NO3 B2784106 2-(2,2,2-Trifluoroethyl)-1,3-benzoxazole-5-carboxylic acid CAS No. 1500287-53-5](/img/structure/B2784106.png)
2-(2,2,2-Trifluoroethyl)-1,3-benzoxazole-5-carboxylic acid
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Overview
Description
The compound “2-(2,2,2-Trifluoroethyl)-1,3-benzoxazole-5-carboxylic acid” is a complex organic molecule. It likely contains a benzoxazole ring (a fused benzene and oxazole ring), a carboxylic acid group (-COOH), and a 2,2,2-trifluoroethyl group (a two-carbon chain with three fluorine atoms attached to the terminal carbon) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of appropriate precursors under controlled conditions . For instance, trifluoroethyl groups can be introduced into molecules using trifluoroethyl-containing reagents .
Scientific Research Applications
- H-phosphonates can act as nucleophiles or electrophiles, making them valuable building blocks for various compounds, including aminophosphonates, bisphosphonates, and nucleotides .
- For example, it can serve as a precursor for the formation of mono-substituted H-phosphonates via transesterification reactions .
Organophosphorus Chemistry
Microwave-Assisted Synthesis
Transition State Modeling
Chemical Intermediates
Formate Derivatives
Trifluoroacetate Analog
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1,3-benzoxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)4-8-14-6-3-5(9(15)16)1-2-7(6)17-8/h1-3H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEJDIOLWLQOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(O2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)-1,3-benzoxazole-5-carboxylic acid |
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